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Subject: Standardized Methodologies for the Assessment of Health-Related Quality of Life
(HRQoL) in Clinical Trials of Oveporexton for Advanced Non-Small Cell Lung Cancer
(NSCLC).

Introduction

Oveporexton is an investigational, orally administered, selective inhibitor of the Fictional
Pathway Kinase (FPK). The FPK signaling cascade is hypothesized to be a key driver in the
proliferation of advanced non-small cell lung cancer (NSCLC) and is also implicated in the
pathophysiology of cancer-related symptoms, such as fatigue and neuropathic pain. As such,
clinical trials for Oveporexton must not only evaluate its efficacy in terms of tumor response
and survival but also rigorously assess its impact on patient-reported outcomes (PROSs),
particularly health-related quality of life (HRQoL).

These application notes provide a comprehensive framework for integrating HRQoL
assessments into Phase Il and Phase 11l clinical trials of Oveporexton. The protocols herein
are designed to ensure the collection of high-quality, standardized, and interpretable data
suitable for regulatory submissions and for fully characterizing the therapeutic profile of
Oveporexton.

Recommended HRQoL Instruments
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The selection of HRQoL instruments is critical and should include a combination of a general
cancer-specific questionnaire and a disease-specific module to capture the full spectrum of the
patient experience in NSCLC.

o Core Instrument: The European Organisation for Research and Treatment of Cancer Quality
of Life Questionnaire Core 30 (EORTC QLQ-C30). This is a widely used and well-validated
instrument in oncology, consisting of 30 questions that assess global health status, five multi-
item functional scales (physical, role, emotional, cognitive, and social), and several symptom
scales (fatigue, nausea and vomiting, pain, dyspnea, insomnia, appetite loss, constipation,
diarrhea, and financial difficulties).

o Disease-Specific Module: The EORTC QLQ-LC13 (Lung Cancer 13) module. This module is
designed to be used in conjunction with the QLQ-C30 and includes 13 questions that assess
symptoms commonly associated with lung cancer and its treatment, such as coughing,
hemoptysis, and sore throat, as well as pain in the chest, arm or shoulder, and other parts of
the body.

e Symptom-Specific Instrument: The Brief Pain Inventory (BPI) and Brief Fatigue Inventory
(BFI) may be included as exploratory endpoints to provide a more granular assessment of
symptoms directly targeted by Oveporexton's hypothetical mechanism of action.

Experimental Protocol: HRQoL Assessment

3.1 Patient Population: Patients with histologically confirmed advanced or metastatic NSCLC,
eligible for treatment with a targeted therapy as per the main clinical trial protocol.

3.2 Assessment Schedule: HRQoL instruments should be administered at baseline (prior to the
first dose of Oveporexton), then prior to the start of each treatment cycle (e.g., every 3 weeks),
at the end of treatment, and during follow-up visits. A representative schedule is presented in
the table below.

3.3 Data Collection Procedure:

» Informed Consent: Ensure the main study informed consent form includes specific language
regarding the purpose and procedures of the HRQoL assessments.
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o Administration: Questionnaires should be administered electronically (e.g., on a tablet
device) to minimize missing data and administrative errors. Paper-based versions should be
available as a backup.

o Environment: Provide a quiet and private space for patients to complete the questionnaires
to ensure confidentiality and thoughtful responses.

e Timing: The questionnaires should be completed by the patient before consultations with the
physician and before any other clinical procedures on the day of the visit to avoid biasing the
patient's responses.

o Assistance: Trained site staff should be available to answer patient questions about the
guestionnaires but must not influence the patient's answers.

3.4 Data Analysis Plan:

e Scoring: All EORTC QLQ-C30 and LC13 data will be scored according to the official EORTC
scoring manual. Raw scores will be linearly transformed to a 0-100 scale. For functional
scales, a higher score represents a better level of functioning. For symptom scales, a higher
score represents a higher level of symptomatology.

e Primary HRQoL Endpoint: The primary HRQoL endpoint will be the change from baseline to
a pre-specified time point (e.g., Week 12) in the Global Health Status/QoL score of the
EORTC QLQ-C30.

 Statistical Analysis: Longitudinal mixed-effects models (MMRM) will be used to analyze the
change from baseline in HRQoL scores over time between the Oveporexton arm and the
control arm (placebo or standard of care). Time to definitive deterioration in key HRQoL
scores will be analyzed using Kaplan-Meier methods and Cox proportional hazards models.

Data Presentation: Hypothetical HRQoL Outcomes

The following tables represent hypothetical data from a randomized, double-blind, placebo-
controlled Phase lll trial of Oveporexton in patients with advanced NSCLC.

Table 1: Baseline Demographics and HRQoL Scores
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Characteristic Oveporexton (n=250) Placebo (n=250)
Age, Mean (SD) 64.5 (8.2) 65.1 (7.9)
Male, n (%) 145 (58%) 150 (60%)
ECOG Performance Status 0-

L n o) 220 (88%) 225 (90%)
Baseline HRQoL Scores

(Mean, SD)

Global Health Status/QoL 55.2 (15.1) 54.8 (14.9)
Physical Functioning 78.3 (18.2) 77.9 (18.5)
Fatigue 45.1 (20.3) 44.8 (20.1)
Pain (QLQ-C30) 38.6 (22.5) 39.1 (22.8)
Dyspnea (QLQ-LC13) 30.1 (25.4) 29.8 (25.1)

Table 2: Change from Baseline in HRQoL Scores at Week 12
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Mean
Oveporexton Placebo .
HRQoL Scale Difference p-value
(n=210) (n=195)
(95% CI)
Global Health
+10.5 (12.1) -2.3(11.8) 12.8(10.1,15.5)  <0.001
Status/QoL
Functional
Scales
Physical
o +8.2 (15.3) -4.5 (14.9) 12.7 (9.5, 15.9) <0.001
Functioning
Role Functioning  +9.1 (16.8) -3.8 (16.5) 12.9 (9.2, 16.6) <0.001
Symptom Scales
_ -18.5 (-22.3,
Fatigue -15.4 (20.1) +3.1 (19.8) <0.001
-14.7)
_ -14.7 (-18.8,
Pain (QLQ-C30) -12.8 (21.5) +1.9 (21.1) <0.001
-10.6)
Dyspnea (QLQ-
yep ( -10.2 (24.3) -0.5 (23.9) -9.7 (-14.5, -4.9) <0.001
LC13)
Coughin LQ- -15.9 (-21.1,
ghing (QLQ -18.1 (26.0) -2.2 (25.5) ( <0.001
LC13) -10.7)
Note: For

functional scales
and Global
Health Status, a
positive change
indicates
improvement.
For symptom
scales, a
negative change
indicates

improvement.

© 2025 BenchChem. All rights reserved. 5/6 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15617484?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

Visualizations: Pathways and Workflows

The following diagrams illustrate the key pathways and processes involved in the assessment
of HRQoL in Oveporexton clinical trials.

Caption: Hypothetical FPK signaling pathway inhibited by Oveporexton.
Caption: Workflow for HRQoL data collection and analysis in a clinical trial.

Caption: Relationship of QoL domains assessed by EORTC QLQ-C30 and LC13.

¢ To cite this document: BenchChem. [Application Notes and Protocols: Assessing Quality of
Life in Oveporexton Clinical Trials]. BenchChem, [2025]. [Online PDF]. Available at:
[https://lwww.benchchem.com/product/b15617484#methods-for-assessing-quality-of-life-in-
oveporexton-clinical-trials]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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